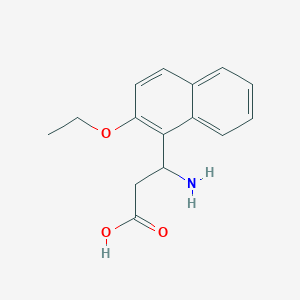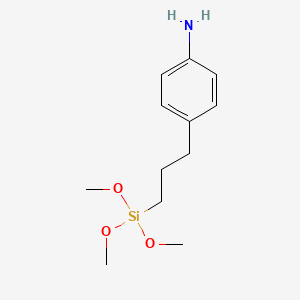
1-(2-Chloro-6-ethoxyquinolin-3-yl)ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Chloro-6-ethoxyquinolin-3-yl)ethanol is a chemical compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
准备方法
The synthesis of 1-(2-Chloro-6-ethoxyquinolin-3-yl)ethanol typically involves the reaction of 2-chloro-6-ethoxyquinoline with an appropriate alcohol under specific conditions. One common method involves the use of silver nanoparticles as a catalyst in a dimethyl sulfoxide (DMSO) solution under reflux conditions . This method ensures high regioselectivity and efficiency in the formation of the desired product.
Industrial production methods may vary, but they generally follow similar principles, utilizing catalysts and solvents to achieve high yields and purity. The choice of reagents and conditions can be optimized based on the desired scale of production and specific requirements of the end product.
化学反应分析
1-(2-Chloro-6-ethoxyquinolin-3-yl)ethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can modify the quinoline ring, potentially leading to the formation of new derivatives with altered biological activities.
Substitution: The chloro group on the quinoline ring can be substituted with other functional groups using appropriate reagents and conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce various functional groups onto the quinoline ring.
科学研究应用
1-(2-Chloro-6-ethoxyquinolin-3-yl)ethanol has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives, which are valuable in the development of new materials and catalysts.
Medicine: The compound’s structure makes it a candidate for drug development, particularly in the search for new treatments for infectious diseases and cancer.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals due to its stable quinoline core.
作用机制
The mechanism of action of 1-(2-Chloro-6-ethoxyquinolin-3-yl)ethanol is primarily related to its interaction with biological targets. Quinoline derivatives are known to inhibit enzymes such as topoisomerase II, which is involved in DNA replication and repair . This inhibition can lead to the disruption of cellular processes, making the compound a potential anticancer agent. Additionally, the compound may interact with other molecular targets, such as microbial enzymes, contributing to its antimicrobial properties.
相似化合物的比较
1-(2-Chloro-6-ethoxyquinolin-3-yl)ethanol can be compared with other quinoline derivatives, such as:
2-Chloroquinoline-3-carbaldehyde: This compound is used in similar synthetic applications but lacks the ethoxy group, which may affect its biological activity and solubility.
6-Chloro-4-phenylquinolin-2(1H)-one:
The presence of the ethoxy group in this compound distinguishes it from these similar compounds, potentially enhancing its solubility and biological activity.
属性
CAS 编号 |
1017403-05-2 |
|---|---|
分子式 |
C13H14ClNO2 |
分子量 |
251.71 g/mol |
IUPAC 名称 |
1-(2-chloro-6-ethoxyquinolin-3-yl)ethanol |
InChI |
InChI=1S/C13H14ClNO2/c1-3-17-10-4-5-12-9(6-10)7-11(8(2)16)13(14)15-12/h4-8,16H,3H2,1-2H3 |
InChI 键 |
MYTKDZZTYQUGKL-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=CC2=CC(=C(N=C2C=C1)Cl)C(C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![5H-[1]Benzopyrano[2,3-b]pyridin-5-one, 8-(ethylamino)-2-methyl-](/img/structure/B15066040.png)
![3-Phenylfuro[3,4-b]quinoxalin-1(3H)-one](/img/structure/B15066045.png)

![2'-(Ethylthio)-7'H-spiro[cyclobutane-1,6'-thieno[3,2-d]pyrimidin]-4'-ol](/img/structure/B15066062.png)


![6-Benzyl-2-(methylthio)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B15066089.png)

![tert-Butyl 2-(aminomethyl)-6-azaspiro[3.5]nonane-6-carboxylate](/img/structure/B15066098.png)


